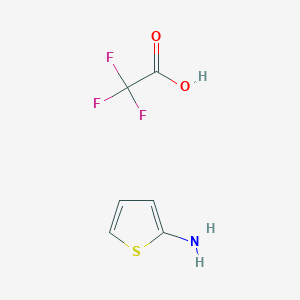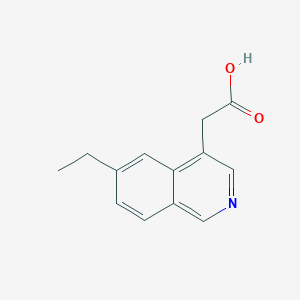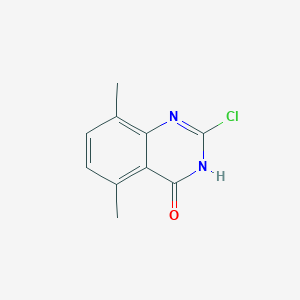
7-Ethyl-1-propyl-1H-indole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Ethyl-1-propyl-1H-indole-3-carbaldehyde is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethyl-1-propyl-1H-indole-3-carbaldehyde typically involves the Leimgruber–Batcho indole synthesis, which is a well-known method for constructing indole rings . This method involves the reaction of an o-nitrotoluene derivative with a formamide derivative under specific conditions to yield the desired indole compound.
Industrial Production Methods: Industrial production of indole derivatives often employs catalytic processes to enhance yield and efficiency. The use of metal catalysts, such as palladium or platinum, in combination with suitable ligands, can significantly improve the reaction rates and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Ethyl-1-propyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Indole-3-methanol derivatives.
Substitution: Halogenated indole derivatives.
Applications De Recherche Scientifique
7-Ethyl-1-propyl-1H-indole-3-carbaldehyde has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 7-Ethyl-1-propyl-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets. Indole derivatives are known to bind to various receptors and enzymes, modulating their activity. For instance, they can act as agonists or antagonists at neurotransmitter receptors, influencing cellular signaling pathways . The compound’s aldehyde group can also form covalent bonds with nucleophilic sites in proteins, altering their function .
Comparaison Avec Des Composés Similaires
1H-Indole-3-carbaldehyde: A closely related compound with similar chemical properties and applications.
7-Methyl-1H-indole-3-carbaldehyde: Another derivative with slight structural differences, leading to variations in reactivity and biological activity.
Uniqueness: 7-Ethyl-1-propyl-1H-indole-3-carbaldehyde stands out due to its unique ethyl and propyl substituents, which can influence its chemical reactivity and biological interactions. These structural modifications can enhance its selectivity and potency in various applications .
Propriétés
Formule moléculaire |
C14H17NO |
|---|---|
Poids moléculaire |
215.29 g/mol |
Nom IUPAC |
7-ethyl-1-propylindole-3-carbaldehyde |
InChI |
InChI=1S/C14H17NO/c1-3-8-15-9-12(10-16)13-7-5-6-11(4-2)14(13)15/h5-7,9-10H,3-4,8H2,1-2H3 |
Clé InChI |
HFCQJJAKXBHLAC-UHFFFAOYSA-N |
SMILES canonique |
CCCN1C=C(C2=CC=CC(=C21)CC)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![((5R,9R)-9-Ethoxy-1,6-dioxaspiro[4.5]dec-7-en-7-yl)methanol](/img/structure/B11892513.png)
![3'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B11892525.png)

![2-Methyl-4H-pyrimido[2,1-A]isoquinolin-4-one](/img/structure/B11892533.png)
![2-(Hydroxymethyl)[1,2,4]triazolo[4,3-a]quinoxalin-1(2H)-one](/img/structure/B11892539.png)

![8-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbonitrile](/img/structure/B11892553.png)
![8-Methoxy-7-methylpyrrolo[2,3,4-ij]isoquinolin-2(1H)-one](/img/structure/B11892556.png)
![2-(1H-Benzo[d]imidazol-2-yl)acetic acid hydrochloride](/img/structure/B11892560.png)

![Cyclohexanol, 1-[3-(trimethylsilyl)-1-propynyl]-](/img/structure/B11892581.png)
